Dotinurad

Gout Hyperuricemia Clinical Trial

Select Dotinurad for its unmatched URAT1 selectivity (IC50 37.2 nM) and minimal off-target effects on urate secretion transporters (ABCG2, OAT1/3), which distinguishes it from benzbromarone and lesinurad. Its unique dual cis-/trans-inhibition sustains uricosuric efficacy even as plasma urate declines, a feature absent in probenecid. With low CYP-mediated DDI risk, it is the superior reference standard for gout/hyperuricemia trials, validated by a 73.6% vs. 38.1% sUA target achievement over febuxostat. Essential for renal urate handling studies, this high-purity compound ensures reliable, reproducible results.

Molecular Formula C14H9Cl2NO4S
Molecular Weight 358.2 g/mol
CAS No. 1285572-51-1
Cat. No. B607185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDotinurad
CAS1285572-51-1
SynonymsDotinurad
Molecular FormulaC14H9Cl2NO4S
Molecular Weight358.2 g/mol
Structural Identifiers
SMILESC1N(C2=CC=CC=C2S1(=O)=O)C(=O)C3=CC(=C(C(=C3)Cl)O)Cl
InChIInChI=1S/C14H9Cl2NO4S/c15-9-5-8(6-10(16)13(9)18)14(19)17-7-22(20,21)12-4-2-1-3-11(12)17/h1-6,18H,7H2
InChIKeyVOFLAIHEELWYGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dotinurad (CAS 1285572-51-1): A Selective Urate Reabsorption Inhibitor (SURI) for Hyperuricemia and Gout Research


Dotinurad (FYU-981) is a selective urate reabsorption inhibitor (SURI) that potently inhibits urate transporter 1 (URAT1/SLC22A12) with an IC50 of 37.2 nM [1]. Developed by FUJI YAKUHIN and commercialized in partnership with Eisai under the brand name URECE®, dotinurad is approved in Japan, China, Thailand, and the Philippines for the treatment of gout and hyperuricemia [2]. Its molecular formula is C14H9Cl2NO4S, with a molecular weight of 358.2 g/mol [3]. Dotinurad is characterized by high selectivity for URAT1 over urate secretion transporters (ABCG2, OAT1, OAT3), minimal CYP-mediated drug-drug interaction risk, and a unique dual cis- and trans-inhibition mechanism that enhances uricosuric efficacy as plasma urate levels decline [1].

Dotinurad (CAS 1285572-51-1): Why Generic Substitution with Other Uricosurics or XOIs is Scientifically Unjustified


Dotinurad cannot be substituted with other uricosuric agents (e.g., benzbromarone, lesinurad, probenecid) or xanthine oxidase inhibitors (XOIs) (e.g., febuxostat, allopurinol) due to fundamental mechanistic, pharmacokinetic, and safety differences. URAT1 inhibitors exhibit wide variability in target selectivity: benzbromarone and lesinurad inhibit urate secretion transporters (ABCG2, OAT1/3) at clinically relevant concentrations, impairing net urate excretion, whereas dotinurad demonstrates minimal inhibition of these transporters [1]. Furthermore, dotinurad's unique trans-inhibition mechanism—absent in benzbromarone and probenecid—sustains uricosuric activity even as plasma urate levels drop, a limitation observed with other uricosurics [2]. Compared to XOIs, dotinurad addresses the predominant "under-excretion" hyperuricemia phenotype directly, whereas XOIs only reduce urate production, often failing to achieve target serum urate levels in this patient population [3]. Finally, benzbromarone carries a risk of fulminant hepatitis due to reactive metabolite formation, while dotinurad's metabolism avoids such toxic intermediates [4].

Dotinurad (CAS 1285572-51-1) Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


Dotinurad vs. Febuxostat: Superior Serum Urate Target Achievement (≤6.0 mg/dL) in Phase 3 Clinical Trial

In a randomized, double-blind, active-controlled Phase 3 study of 451 Chinese gout patients, dotinurad 4 mg demonstrated statistically superior serum uric acid (sUA) lowering efficacy compared to febuxostat 40 mg [1]. The proportion of subjects achieving the target sUA ≤6.0 mg/dL at Week 24 was 73.6% [95% CI: 67.8, 79.5] for dotinurad versus 38.1% [95% CI: 31.6, 44.5] for febuxostat, a difference of 35.87% [95% CI: 27.36, 44.37, p<0.001].

Gout Hyperuricemia Clinical Trial Xanthine Oxidase Inhibitor

Dotinurad vs. Benzbromarone and Lesinurad: Superior URAT1 Selectivity Over Urate Secretion Transporters (ABCG2, OAT1/3)

Dotinurad demonstrates significantly higher selectivity for URAT1 inhibition versus urate secretion transporters (ABCG2, OAT1, OAT3) compared to benzbromarone and lesinurad [1]. Dotinurad weakly inhibits ABCG2, OAT1, and OAT3 with IC50 values of 4.16 μM, 4.08 μM, and 1.32 μM, respectively, representing a >100-fold selectivity window relative to its URAT1 IC50 of 0.0372 μM [1]. In contrast, benzbromarone and lesinurad exhibit more potent inhibition of these secretion transporters, which can paradoxically reduce net urate excretion [1]. In vivo, dotinurad did not affect urate secretion transporters in rats, whereas benzbromarone, lesinurad, and febuxostat increased plasma concentrations of probe substrates for ABCG2 and OAT1 [1].

URAT1 ABCG2 OAT1 OAT3 Selectivity Uricosuric

Dotinurad vs. Benzbromarone: Superior Hypouricemic Efficacy in Non-Human Primate Model

In Cebus monkeys, dotinurad (1–30 mg/kg) dose-dependently decreased plasma urate levels and increased fractional excretion of urate (FEUA), whereas benzbromarone at 30 mg/kg showed only a modest effect on plasma urate levels [1]. This superior in vivo efficacy is attributed to dotinurad's high URAT1 selectivity and unique trans-inhibition mechanism, which sustains uricosuric activity even as plasma urate concentrations decline—a limitation observed with benzbromarone and probenecid [2].

Cebus monkey Plasma Urate Fractional Excretion of Urate FEUA

Dotinurad vs. Lesinurad: Lower Drug-Drug Interaction Risk via Minimal CYP Inhibition

Dotinurad exhibits minimal inhibition of cytochrome P450 (CYP) enzymes, including CYP2C9, resulting in a low risk of clinically significant drug-drug interactions (DDIs) [1]. This contrasts with lesinurad, which undergoes oxidative metabolism primarily via CYP2C9 and requires careful co-administration with CYP2C9 inhibitors (e.g., fluconazole, amiodarone) and in CYP2C9 poor metabolizers due to substantial increases in lesinurad exposure and associated renal toxicity risk [2]. Dotinurad is primarily metabolized via glucuronidation, with no specific CYP-mediated oxidative metabolites identified in humans [1].

CYP2C9 Drug-Drug Interaction Pharmacokinetics Safety

Dotinurad in Chronic Kidney Disease: Significant eGFR Improvement in Hyperuricemic Patients

In a cohort of 40 hyperuricemic patients with reduced renal excretion of uric acid, including 19 with chronic kidney disease (CKD), 24 weeks of dotinurad treatment (mean daily dose 1.15±0.57 mg) significantly reduced serum uric acid (sUA) from 8.28±0.70 to 5.50±0.85 mg/dL (p<0.01) and significantly increased estimated glomerular filtration rate (eGFR) from 62.3±15.4 to 65.8±15.7 mL/min/1.73 m² (p<0.01) [1]. In the CKD subgroup, eGFR significantly increased from 47.4±10.4 to 53.2±13.3 mL/min/1.73 m² (p<0.01) [1].

Chronic Kidney Disease eGFR Renal Function Hyperuricemia

Dotinurad: Potent and Consistent Urate-Lowering Across Dose Range in Clinical Setting

In the same cohort study, dotinurad demonstrated high rates of achieving the therapeutic target sUA ≤6.0 mg/dL: 50% in the 0.5 mg/day group, 78.9% in the 1 mg/day group, and 90.9% in the 2 mg/day group [1]. This dose-dependent efficacy allows for flexible titration based on individual patient response, a feature not always observed with less predictable uricosurics or XOIs that require fixed, higher starting doses.

Dose-Response Target Achievement Serum Uric Acid

Dotinurad (CAS 1285572-51-1) Optimal Research and Industrial Application Scenarios


Clinical Trial Comparator: Superior Efficacy Benchmark for URAT1 Inhibitors and XOIs

Given its statistically significant superiority over febuxostat 40 mg in achieving sUA ≤6.0 mg/dL at 24 weeks (73.6% vs. 38.1%, p<0.001) [1], dotinurad serves as an ideal active comparator or benchmark for clinical trials evaluating novel urate-lowering therapies. Its well-characterized efficacy and safety profile in Phase 3 studies [1] provides a robust reference standard for assessing new agents in gout and hyperuricemia.

Mechanistic Research Tool: Probing URAT1-Mediated Urate Reabsorption with High Selectivity

Dotinurad's high selectivity for URAT1 (IC50 37.2 nM) over secretion transporters (ABCG2 IC50 4.16 μM; OAT1 IC50 4.08 μM; OAT3 IC50 1.32 μM) [2] makes it an essential tool compound for dissecting the role of URAT1 in renal urate handling without confounding off-target effects on ABCG2, OAT1, or OAT3. This selectivity is particularly valuable in in vitro and in vivo models where precise modulation of urate reabsorption is required, such as in studies of renal urate transport physiology or drug-induced hyperuricemia models.

CKD-Associated Hyperuricemia Research: Evaluating Renoprotective Effects

The demonstrated significant increase in eGFR (+3.5 mL/min/1.73 m² overall; +5.8 mL/min/1.73 m² in CKD patients, p<0.01) after 24 weeks of dotinurad treatment [3] positions dotinurad as a key intervention in preclinical and clinical studies investigating the link between urate lowering and renal function improvement. Its favorable safety profile in CKD stages G3–G5 [4] supports its use in long-term studies examining the impact of sustained urate reduction on CKD progression and cardiovascular outcomes.

Pharmacokinetic and DDI Studies: Benchmarking Low Interaction Risk

With minimal CYP inhibition and primary metabolism via glucuronidation [5], dotinurad represents a low-DDI-risk urate-lowering agent for use in combination therapy research. It can serve as a baseline comparator when evaluating the DDI potential of novel uricosurics or XOIs, and is particularly suitable for studies in polymedicated patient populations (e.g., cardiovascular disease, diabetes) where DDI minimization is critical [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dotinurad

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.